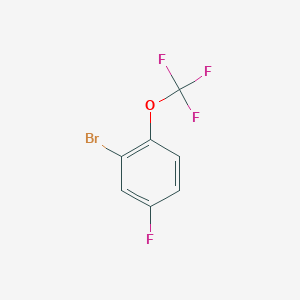

![molecular formula C14H10BrIN2O2S B3030173 5-溴-3-碘-1-甲苯磺酰基-1H-吡咯并[2,3-b]吡啶 CAS No. 875639-15-9](/img/structure/B3030173.png)

5-溴-3-碘-1-甲苯磺酰基-1H-吡咯并[2,3-b]吡啶

概述

描述

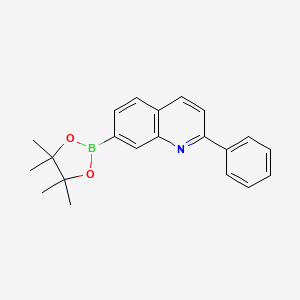

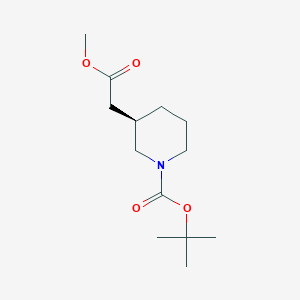

The compound of interest, 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, is a halogenated heterocyclic molecule that contains a pyrrolopyridine core structure with bromine and iodine substituents and a tosyl group. This structure is related to various other halogenated pyridine derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of halogenated pyridine derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of 5-bromo-2-iodopyrimidine, which is a close relative to the compound . Similarly, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives involves a condensation reaction followed by alkylation, indicating that halogenated pyridines can be functionalized through various synthetic routes . Although the exact synthesis of 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of halogenated pyridine derivatives has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy . The presence of halogen atoms and tosyl groups can significantly influence the electronic and steric properties of the molecule, which in turn affects its reactivity and interaction with biological targets. Theoretical calculations, such as DFT, provide insight into the electronic structure and potential reactivity of these molecules .

Chemical Reactions Analysis

Halogenated pyridines are versatile intermediates in organic synthesis, often undergoing further functionalization through nucleophilic substitution or coupling reactions . The presence of bromine and iodine in the compound allows for selective reactions at these positions, enabling the synthesis of a wide array of derivatives with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by their molecular structure. The presence of electronegative halogen atoms can affect the compound's boiling point, solubility, and stability . The electronic properties, such as HOMO-LUMO gaps, can be studied using computational methods to predict the reactivity and interaction with other molecules . Additionally, the antimicrobial and antioxidant properties of some halogenated pyridine derivatives have been experimentally confirmed, suggesting that 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine may also possess similar properties .

科学研究应用

杂环化合物的合成

5-溴-3-碘-1-甲苯磺酰基-1H-吡咯并[2,3-b]吡啶已用于合成各种杂环化合物。一个值得注意的应用是在多聚磷酸中的 Fischer 吲哚环化,该方法允许从可用的起始原料构建难以获得的杂环,包括在 2 和 3 位具有烷基或芳基取代基的 5-溴-7-氮杂吲哚 (Alekseyev, Amirova, & Terenin, 2015).

农用化学品和功能材料的功能化

对 1H-吡咯并[2,3-b]吡啶功能化的研究导致了针对农用化学品和功能材料应用的新化合物。这包括在 7-氮杂吲哚上引入各种氨基,从而产生多齿配体和爪型化合物。其中一些产物表现出高杀菌活性,突出了它们在农业应用中的潜力 (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

抗菌和抗氧化应用

一项研究涉及设计和合成新型 5-溴-3-碘-1H-吡唑并[3,4-b]吡啶,将各种磺酰胺衍生物与抗菌和抗氧化性能联系起来。这些化合物对革兰氏阳性和革兰氏阴性菌株均表现出显着的活性,并具有中等到良好的抗氧化性能,表明它们在医学和药物研究中的潜力 (Variya, Panchal, & Patel, 2019).

天然生物碱的合成

该化合物已用于合成天然生物碱,如变豆碱 B 和脱氧变豆碱 B。相关化合物与甲苯磺酰甲基异氰化物 (TosMIC) 的反应提供了用于这些生物碱全合成的衍生物,展示了其在合成复杂有机分子中的用途 (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).

卤代化研究

对相关噻吩并[2,3-b]吡啶化合物直接卤代化的研究有助于理解这些化合物的化学行为和转化。这项研究对于开发新的合成方法和理解卤代吡啶的反应性具有重要意义 (Klemm, Merrill, Lee, & Klopfenstein, 1974).

作用机制

Target of Action

It is known that similar nitrogen-containing heterocyclic compounds act on key molecules and their signal transduction pathways that regulate cell growth and proliferation .

Mode of Action

It is suggested that these types of compounds can inhibit the growth of tumor cells while reducing the effect on normal cells, thus increasing the selectivity to tumors and reducing the toxicity to normal tissues .

Biochemical Pathways

Similar compounds have been found to impact pathways that regulate cell growth and proliferation .

Result of Action

Similar compounds have been found to inhibit the growth of tumor cells while reducing the effect on normal cells .

Action Environment

It is recommended to keep the compound in a dark place, sealed in dry conditions, and at room temperature for optimal stability .

未来方向

The compound serves as an intermediate for the synthesis of C3 and C5-substituted 7-azaindoles derivatives . These derivatives have shown a wide range of biological activities, including anticancer and antiviral effects . Therefore, the compound and its derivatives could be further explored for their potential in drug development .

属性

IUPAC Name |

5-bromo-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrIN2O2S/c1-9-2-4-11(5-3-9)21(19,20)18-8-13(16)12-6-10(15)7-17-14(12)18/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPRNNYUHMYADJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrIN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678003 | |

| Record name | 5-Bromo-3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

875639-15-9 | |

| Record name | 5-Bromo-3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3030090.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)

![6a,7,11-Trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B3030104.png)